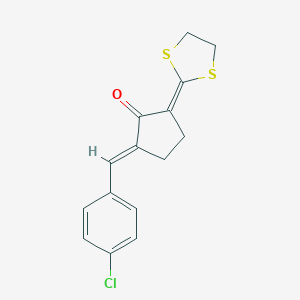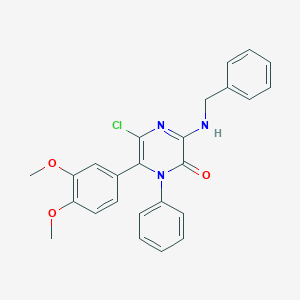
5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone, also known as CMMP, is a pyrazinone derivative that has gained significant attention in the scientific community due to its unique chemical properties. CMMP is a colorless crystalline solid that is soluble in water and organic solvents. It has been found to possess a wide range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology.
Wirkmechanismus
The exact mechanism of action of 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone has been found to inhibit the growth of bacteria by interfering with the synthesis of their cell walls.
Biochemical and Physiological Effects:
5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which could be useful in the treatment of cancer. 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone has also been shown to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone in lab experiments is its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone. One area of interest is the development of new antibiotics based on the structure of 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone. Another potential application is in the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, further research could be done to elucidate the exact mechanism of action of 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone and to identify other potential therapeutic targets. Overall, 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone is a promising compound with a wide range of potential applications in the field of medicine and biotechnology.
Synthesemethoden
The synthesis of 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone involves the reaction of 5-chloro-2-hydroxy-3-methylpyridine with thioacetamide in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product. The synthesis of 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone is relatively straightforward and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
Molekularformel |
C6H7ClN2OS |
|---|---|
Molekulargewicht |
190.65 g/mol |
IUPAC-Name |
5-chloro-1-methyl-3-methylsulfanylpyrazin-2-one |
InChI |
InChI=1S/C6H7ClN2OS/c1-9-3-4(7)8-5(11-2)6(9)10/h3H,1-2H3 |
InChI-Schlüssel |
BNTYZMLWFJWUQI-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C(C1=O)SC)Cl |
Kanonische SMILES |
CN1C=C(N=C(C1=O)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290123.png)
![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)

![Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290129.png)